molecular formula C23H19BrN2O3S B2692208 N-(4-bromophenyl)-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)acetamide CAS No. 878060-70-9

N-(4-bromophenyl)-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)acetamide

Cat. No.: B2692208
CAS No.: 878060-70-9
M. Wt: 483.38
InChI Key: ZXOOSMDJJKANBO-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)acetamide is a novel synthetic compound designed for advanced pharmaceutical and medicinal chemistry research. This acetamide derivative features a multifunctional molecular architecture, incorporating an indole nucleus—a scaffold widely recognized for its broad therapeutic potential . The structure is further modified with a 4-bromophenyl group and a phenylmethanesulfonyl moiety, which may influence its electronic properties, bioavailability, and target binding affinity. Indole-acetamide analogs have demonstrated significant interest in drug discovery, showing promise in various research areas. Studies on similar compounds have reported inhibitory activity against enzymes like α-amylase, suggesting potential for metabolic disorder research . Other indole-acetamides have been investigated as potent inhibitors of targets such as PfATP4 in antimalarial research and butyrylcholinesterase (BChE) for neurodegenerative disease studies . Furthermore, some derivatives exhibit antioxidant properties, capable of scavenging free radicals in standard assays like DPPH and FRAP . The specific configuration of this compound, particularly the 3-phenylmethanesulfonyl group, may offer a unique profile for investigating new biological mechanisms. It is intended for use in high-throughput screening, structure-activity relationship (SAR) studies, and as a key intermediate in the synthesis of more complex bioactive molecules. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(3-benzylsulfonylindol-1-yl)-N-(4-bromophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19BrN2O3S/c24-18-10-12-19(13-11-18)25-23(27)15-26-14-22(20-8-4-5-9-21(20)26)30(28,29)16-17-6-2-1-3-7-17/h1-14H,15-16H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXOOSMDJJKANBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromophenyl)-2-(3-phenylmethanesulfonyl-1H-indol-

Biological Activity

N-(4-bromophenyl)-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)acetamide is a synthetic organic compound belonging to the class of indole derivatives. Its unique structure, characterized by a bromophenyl group, a phenylmethanesulfonyl group, and an indole moiety, suggests potential biological activities that merit detailed investigation.

  • Molecular Formula : C23H19BrN2O3S
  • Molecular Weight : 483.4 g/mol
  • CAS Number : 878060-70-9

The compound's structure can be represented as follows:

N 4 bromophenyl 2 3 phenylmethanesulfonyl 1H indol 1 yl acetamide\text{N 4 bromophenyl 2 3 phenylmethanesulfonyl 1H indol 1 yl acetamide}

Biological Activity Overview

Research indicates that compounds with similar structural features exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The following sections summarize key findings related to the biological activity of this compound.

Anticancer Potential

The compound's interaction with sigma receptors has been explored in related compounds. For instance, studies on radiotracers targeting sigma receptors have shown that blocking sigma(1) receptors can enhance tumor uptake in vivo . This mechanism could be relevant for this compound, given its indole structure which is often associated with anticancer properties.

Table of Biological Activities

Activity TypeRelated Findings
AntimicrobialEffective against Gram-positive bacteria; structure-dependent activity observed .
AnticancerPotential interaction with sigma receptors; enhances tumor uptake in specific conditions .
Anti-inflammatoryIndole derivatives often exhibit anti-inflammatory effects; potential for further exploration.

Case Studies and Research Findings

  • Antimicrobial Testing :
    • A study involving chloroacetamides found that compounds with halogen substitutions were particularly effective against Gram-positive bacteria due to their increased lipophilicity .
    • Although direct tests on this compound are not available, its structural analogs suggest a similar profile.
  • Sigma Receptor Interaction :
    • Research on related compounds has shown that targeting sigma receptors can influence drug uptake in tumor models. This suggests that this compound may also exhibit useful pharmacological properties in oncology .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents (R1, R2, R3) Yield (%) Melting Point (°C) Biological Activity
N-(4-bromophenyl)-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)acetamide (Target) Indole + sulfonyl R1: 4-Bromophenyl, R2: Phenylsulfonyl 45 N/A Anticancer (Bcl-2/Mcl-1 inhibition)
N-(3-Chloro-4-fluorophenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamide (10j) Indole + benzoyl R1: 3-Cl-4-F-phenyl, R2: 4-Cl-benzoyl 8 192–194 Anticancer
N-(4-Bromophenyl)-2-((5-methyl-5H-triazino[5,6-b]indol-3-yl)thio)acetamide (26) Triazinoindole + thio R1: 4-Bromophenyl, R2: Triazinoindole 95 N/A Protein-targeted (Hit ID)
N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-pyridazin-1-yl]acetamide Pyridazinone R1: 4-Bromophenyl, R2: Methoxybenzyl N/A N/A FPR2 agonist
2-[(4-methyl-6-oxo-pyrimidin-2-yl)thio]-N-(4-bromophenyl)acetamide Pyrimidinone + thio R1: 4-Bromophenyl, R2: Pyrimidinone N/A N/A Anticonvulsant (ED50: 38 mg/kg)

Key Observations :

  • Substituent Position: Bromine at the phenyl ring’s para position (common in target, 26, and pyridazinone analogs) enhances hydrophobic interactions in protein pockets .
  • Heterocyclic Cores: Replacing indole with triazinoindole (26) or pyridazinone shifts biological activity from anticancer to protein-targeted or anti-inflammatory effects.

Key Insights :

  • Anticancer Activity: The target compound’s sulfonyl group may mimic endogenous ligands of Bcl-2/Mcl-1, whereas 10j’s benzoyl group offers higher yields but lower metabolic stability .
  • Receptor Selectivity: Pyridazinone derivatives achieve FPR2 agonism through flexible methoxybenzyl substituents, contrasting with the rigid indole scaffold .
  • Therapeutic Scope: Thioether-linked pyrimidinone () demonstrates how minor structural changes (e.g., sulfur vs. sulfonyl) redirect activity to neurological targets.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-bromophenyl)-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)acetamide, and how can reaction yields be optimized?

  • Methodology : The compound can be synthesized via a multi-step process involving:

  • Step 1 : Functionalization of the indole core at the 3-position with a phenylmethanesulfonyl group using sulfonation reagents (e.g., phenylmethanesulfonyl chloride) under basic conditions (e.g., pyridine or triethylamine).
  • Step 2 : Introduction of the acetamide side chain via nucleophilic substitution or coupling reactions (e.g., using bromoacetyl bromide or EDCI/HOBt-mediated amide coupling).
  • Step 3 : Final substitution with the 4-bromophenyl group via Buchwald-Hartwig amination or Ullmann coupling for aryl bromide substrates.
  • Optimization : Yield improvements (typically 6–21% for analogous compounds) can be achieved by controlling reaction temperature (e.g., 0°C to room temperature for sulfonation) and using catalysts like Pd(PPh₃)₄ for coupling steps .

Q. Which spectroscopic and analytical techniques are critical for validating the structure of this compound?

  • Key Techniques :

  • ¹H/¹³C-NMR : To confirm substituent positions and integration ratios (e.g., indole protons at δ 7.2–8.1 ppm, sulfonyl group protons at δ 3.5–4.0 ppm) .
  • HRMS (High-Resolution Mass Spectrometry) : To verify molecular ion peaks (e.g., [M+H]⁺ or [M-H]⁻) with accuracy ≤5 ppm .
  • X-ray Crystallography : For absolute configuration determination and hydrogen-bonding analysis (e.g., N–H⋯S or C–H⋯O interactions observed in analogous structures) .

Q. How should researchers design preliminary biological activity assays for this compound?

  • Approach :

  • Target Selection : Prioritize targets based on structural analogs (e.g., Bcl-2/Mcl-1 dual inhibitors for anticancer activity or HIV-1 RT inhibitors) .
  • In Vitro Assays : Use cell lines (e.g., HL60 or RBL-2H3) for cytotoxicity (MTT assay) or enzyme inhibition (e.g., fluorescence-based protease assays).
  • Controls : Include positive controls like staurosporine (apoptosis inducer) and validate results with triplicate experiments .

Advanced Research Questions

Q. What strategies can resolve regioselectivity challenges during the functionalization of the indole core?

  • Solutions :

  • Protecting Groups : Temporarily block reactive sites (e.g., N1 of indole using Boc groups) to direct sulfonation to the 3-position .
  • Directed Metalation : Use directing groups (e.g., sulfonyl moieties) to enhance selectivity during electrophilic substitution .

Q. How can computational tools like MetaSite predict metabolic soft spots in this compound?

  • Workflow :

  • Input : Generate 3D structures (e.g., using Gaussian or RDKit) and simulate cytochrome P450 binding.
  • MetaSite Analysis : Predict vulnerable sites (e.g., O-demethylation or sulfonyl group oxidation) and compare with in vitro microsomal stability data (e.g., human/rat liver microsomes).
  • Design Modifications : Introduce electron-deficient groups (e.g., fluorophenyl) to reduce metabolic clearance, as demonstrated in indomethacin analogs .

Q. What crystallographic methods are essential for analyzing hydrogen-bonding networks in this compound?

  • Protocol :

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) and a CCD detector for high-resolution (<0.8 Å) data.
  • Refinement : Employ SHELXL for small-molecule refinement, focusing on hydrogen-bond parameters (e.g., D⋯A distances <3.5 Å, angles >120°).
  • Visualization : ORTEP-3 or Mercury for plotting intermolecular interactions (e.g., N–H⋯N dimers observed in triazole analogs) .

Q. How does the sulfonyl group influence the compound’s binding affinity to therapeutic targets?

  • Analysis :

  • Molecular Docking : Perform AutoDock/Vina simulations to compare binding poses with/without the sulfonyl group.
  • SAR Studies : Synthesize analogs (e.g., replacing sulfonyl with carbonyl) and measure IC₅₀ shifts. For example, sulfonyl groups in indole derivatives enhance hydrophobic interactions with Bcl-2 pockets .

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